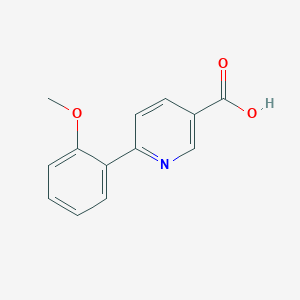

6-(2-Methoxyphenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVNEFWCGJKVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647024 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-03-6 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(2-Methoxyphenyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 6-(2-methoxyphenyl)nicotinic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which represents the most efficient and versatile method for its preparation. This document delves into the mechanistic underpinnings of this key reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis. The guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthetic transformation.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in a multitude of biologically active compounds. The introduction of aryl substituents onto the pyridine ring, particularly at the 6-position, generates a class of molecules with significant potential in pharmaceutical research. This compound is one such molecule, combining the nicotinic acid core with a methoxy-substituted phenyl ring, a common feature in pharmacologically active agents. The efficient and reliable synthesis of this compound is therefore a critical step in the exploration of new chemical entities for various therapeutic targets.

The primary challenge in synthesizing 6-arylnicotinic acids lies in the selective and efficient formation of the carbon-carbon bond between the pyridine ring and the aryl group. While classical methods exist, modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for their high functional group tolerance, reliability, and broad applicability.

The Prevailing Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide or triflate offers a powerful and direct route to this compound.[2][3]

The general transformation is depicted below:

Caption: General scheme for the Suzuki-Miyaura synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The catalytic cycle involves three key elementary steps:[1]

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 6-halonicotinic acid, inserting itself into the carbon-halogen bond. This forms a new organopalladium(II) species. This step is often rate-limiting.

-

Transmetalation: The organopalladium(II) complex reacts with the 2-methoxyphenylboronic acid, which is activated by a base. The 2-methoxyphenyl group is transferred from the boron atom to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic fragments (the nicotinic acid moiety and the 2-methoxyphenyl group) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices

The success of the synthesis hinges on the judicious selection of several key parameters:

-

The Halide (X): The reactivity of the 6-halonicotinic acid follows the trend of carbon-halogen bond strength: I > Br > Cl.[4] While 6-iodonicotinic acid would be the most reactive, it is also the most expensive and least stable. 6-chloronicotinic acid is inexpensive but requires a more active catalyst system (typically employing bulky, electron-rich phosphine ligands) to achieve efficient oxidative addition.[4] Therefore, 6-bromonicotinic acid often represents the optimal balance of reactivity and cost for laboratory-scale synthesis.

-

Palladium Catalyst and Ligand: The choice of catalyst is critical. For less reactive chlorides, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as RuPhos or SPhos are often necessary to facilitate the challenging oxidative addition step.[4] For more reactive bromides and iodides, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient and more cost-effective.[4]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being required for less reactive systems. K₃PO₄ is a versatile and effective base for this type of coupling.[4]

-

Solvent: The reaction is typically performed in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. A mixture of an organic solvent like dioxane, toluene, or dimethoxyethane (DME) with water is common, as the presence of water can accelerate the transmetalation step.[4]

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound starting from 6-chloronicotinic acid, which is a readily available and cost-effective starting material. This procedure utilizes a modern, highly active catalyst system to overcome the lower reactivity of the chloride.

Materials and Reagents

| Reagent/Material | M.W. | Amount (mg) | Moles (mmol) | Equiv. |

| 6-Chloronicotinic Acid | 157.56 | 158 | 1.0 | 1.0 |

| 2-Methoxyphenylboronic Acid | 151.99 | 182 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 18.3 | 0.02 | 0.02 |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 476.65 | 19.1 | 0.04 | 0.04 |

| Potassium Phosphate, tribasic (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 |

| 1,4-Dioxane (anhydrous, degassed) | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (158 mg, 1.0 mmol), 2-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and RuPhos (19.1 mg, 0.04 mmol).[4]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.[4]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and acidify the aqueous solution to pH ~3-4 with 1M HCl. This will protonate the carboxylate and precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol) to afford pure this compound.

Alternative Synthetic Pathways: A Brief Overview

While the Suzuki-Miyaura coupling is the method of choice, other C-C bond-forming reactions could theoretically be employed, though they often present more challenges.

-

Stille Coupling: This involves the coupling of an organotin reagent with the organic halide. While effective, the high toxicity of organotin compounds makes this route less desirable.

-

Grignard-based Approaches: A Grignard reagent could be formed from 2-bromoanisole, which could then potentially react with a 6-halonicotinate derivative. However, Grignard reagents are highly basic and may not be compatible with the ester functionality without careful protection strategies.[5]

These alternatives are generally less favored due to issues with toxicity, functional group compatibility, and reaction conditions compared to the robustness and versatility of the Suzuki-Miyaura reaction.

Conclusion

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully selecting the starting 6-halonicotinic acid, an appropriate palladium catalyst/ligand system, base, and solvent, high yields of the desired product can be reliably obtained. The provided protocol, utilizing a modern catalyst system, offers a robust and efficient pathway suitable for drug discovery and development applications. A thorough understanding of the underlying reaction mechanism and the role of each component is critical for successful synthesis and optimization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

6-(2-Methoxyphenyl)nicotinic acid CAS number and structure

An In-Depth Technical Guide to 6-(2-Methoxyphenyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide an expert-driven perspective on its synthetic routes, particularly via palladium-catalyzed cross-coupling, and explore its applications as a scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Core Molecular Identity and Physicochemical Profile

This compound is a bi-aryl compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core linked to a 2-methoxyphenyl group at the 6-position. This specific arrangement of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a basic nitrogen atom (pyridine), and a lipophilic, sterically influential methoxy group—makes it a versatile scaffold in rational drug design.

Chemical Structure:

Figure 1. Skeletal structure of this compound.

Figure 1. Skeletal structure of this compound.

Key Identifiers and Properties:

The fundamental properties of this molecule are summarized in the table below. While experimental data for this specific compound is not widely published, these values are derived from computational models and data from analogous structures, providing a reliable baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 887976-03-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][4] |

| Molecular Weight | 229.23 g/mol | [4] |

| IUPAC Name | 6-(2-methoxyphenyl)pyridine-3-carboxylic acid | - |

| Synonyms | 6-(2-Methoxyphenyl)-nicotinic acid | [1] |

| Appearance | Expected to be an off-white to white solid | Inferred |

| Topological Polar Surface Area | 59.4 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 1 | - |

| Storage Conditions | Sealed in dry, room temperature | [4] |

Synthesis and Manufacturing: A Mechanistic Perspective

The construction of the C-C bond between the pyridine and phenyl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard methodology for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[5][6]

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

The most logical and field-proven approach involves coupling a 6-halonicotinic acid derivative with 2-methoxyphenylboronic acid. The choice of a methyl ester as a protecting group for the carboxylic acid is strategic; it prevents potential side reactions with the basic conditions of the coupling and is easily hydrolyzed in a subsequent step.

Below is a diagram illustrating this efficient, two-step synthetic workflow.

Caption: A robust two-step synthesis for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes rationale and checkpoints to ensure success.

PART A: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 6-chloronicotinate (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq).

-

Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halogenated starting material.

-

-

Catalyst and Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq) as the base, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Trustworthiness: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this type of coupling. The base is crucial for activating the boronic acid to facilitate transmetalation.[5]

-

-

Solvent and Degassing: Purge the flask with argon or nitrogen. Add a degassed 3:1 mixture of Toluene and Water .

-

Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it. The biphasic solvent system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

-

-

Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Methyl 6-chloronicotinate) is consumed.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, Methyl 6-(2-methoxyphenyl)nicotinate , can be purified by flash column chromatography on silica gel.

PART B: Saponification (Ester Hydrolysis)

-

Hydrolysis Setup: Dissolve the purified methyl ester from Part A in a mixture of Tetrahydrofuran (THF) and water (e.g., 4:1).

-

Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq) dropwise at room temperature.

-

Expertise & Experience: LiOH is often preferred for its high reactivity and lower tendency to cause side reactions compared to NaOH in some substrates.

-

-

Reaction Execution: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting ester by TLC.

-

Acidification and Isolation: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1M Hydrochloric Acid (HCl) . The product, This compound , will precipitate out of the solution.

-

Trustworthiness: The carboxylic acid is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate, which is a key purification step.

-

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum to yield the final product.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a high-value intermediate and structural motif in drug discovery. The nicotinic acid core is a well-established pharmacophore with a privileged structure status.[7]

3.1. Role as a Molecular Scaffold

-

Anti-Inflammatory Agents: Nicotinic acid derivatives are widely explored as scaffolds for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[7] The carboxylic acid can mimic the acidic moiety of traditional NSAIDs, while the bi-aryl structure allows for tuning of selectivity for enzymes like COX-1 and COX-2.

-

Lipid-Modifying Agents: The parent compound, nicotinic acid (Niacin), is a clinically used drug to treat dyslipidemia.[1] Derivatives are continuously synthesized to improve potency and reduce side effects like flushing.[1]

-

Neuropharmacology: The pyridine ring is a common feature in molecules targeting the central nervous system. Derivatives of nicotinic acid have been investigated for modulating nicotinic receptors, which are implicated in cognitive function and neurodegenerative diseases.[8]

-

Fungicides and Agrochemicals: Nicotinamide derivatives, closely related structures, have been successfully developed as succinate dehydrogenase inhibitors (SDHIs) for agricultural use.[9]

3.2. The Structural Significance of the 2-Methoxyphenyl Group

The presence of the 2-methoxyphenyl group is not arbitrary. Its introduction onto the nicotinic acid scaffold serves several key purposes in drug design:

-

Conformational Locking: The methoxy group at the ortho position creates steric hindrance that restricts the rotation around the C-C bond connecting the two rings. This "locks" the molecule into a preferred conformation, which can lead to higher binding affinity and selectivity for a biological target.

-

Modulation of Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring, which can enhance membrane permeability and affect the pharmacokinetic profile (ADME properties).

-

Metabolic Blocking: The methoxy group can serve as a metabolic blocker, preventing enzymatic hydroxylation at that position, which can increase the metabolic stability and half-life of a potential drug candidate.

Anticipated Biological Activity and Mechanism of Action

Any biological activity of this compound or its downstream derivatives would likely be influenced by the well-understood pharmacology of the nicotinic acid core. The primary target for nicotinic acid's lipid-modifying effects is the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂) , also known as GPR109A.

Caption: The canonical signaling pathway for nicotinic acid's anti-lipolytic effect.

Mechanism Explained:

-

Receptor Binding: Nicotinic acid binds to the HCA₂ receptor on the surface of fat cells (adipocytes).[1]

-

G-Protein Activation: This binding activates an inhibitory G-protein (Gᵢ).

-

Inhibition of Adenylyl Cyclase: The activated Gᵢ protein inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This leads to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Decreased Lipolysis: Lower cAMP levels reduce the activity of hormone-sensitive lipase, a key enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).

-

Lower Plasma FFAs: The reduced release of FFAs from adipose tissue results in a lower flux of FFAs to the liver.

-

Reduced VLDL Synthesis: Since FFAs are a primary substrate for the liver's synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), their reduced availability leads to decreased VLDL production and, consequently, lower plasma triglyceride and LDL cholesterol levels.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. The following information is based on safety data for structurally similar nicotinic acid derivatives.[10][11]

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2) [10]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P264: Wash skin thoroughly after handling.[10]

-

P280: Wear protective gloves/eye protection/face protection.[10][12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Store in a tightly closed container in a dry, cool place.[4]

-

Avoid contact with strong oxidizing agents.

Conclusion

This compound (CAS: 887976-03-6) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. The strategic combination of the proven nicotinic acid pharmacophore with a conformationally-restricting 2-methoxyphenyl group provides a rich scaffold for generating new chemical entities with potentially superior efficacy, selectivity, and pharmacokinetic properties. This guide has provided the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development pipelines.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 887976-03-6|this compound|BLD Pharm [bldpharm.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. chemos.de [chemos.de]

- 12. carlroth.com:443 [carlroth.com:443]

Navigating the Uncharted Waters of Solubility: A Technical Guide for 6-(2-Methoxyphenyl)nicotinic Acid

Abstract

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its potential application. This guide provides an in-depth technical exploration of the solubility of 6-(2-Methoxyphenyl)nicotinic acid. In the absence of publicly available experimental solubility data for this specific molecule, this document takes a practical, field-proven approach. It equips the researcher with the foundational knowledge, detailed experimental protocols, and predictive methodologies necessary to characterize the solubility of this compound and others like it. We will delve into the theoretical underpinnings of solubility, provide a step-by-step guide to the reliable equilibrium shake-flask method, explore the use of structural analogs for qualitative prediction, and introduce the power of computational Quantitative Structure-Property Relationship (QSPR) models as a predictive tool.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The journey of a potential therapeutic agent from the laboratory to the clinic is fraught with challenges, and at the very outset lies a fundamental physicochemical property: solubility. The extent to which a compound dissolves in a solvent dictates its bioavailability, dosage form design, and ultimately, its efficacy. This compound, a nicotinic acid derivative, presents a case study in the realities of chemical research, where comprehensive data for a novel or niche compound may not be readily available.

This guide is structured to empower the researcher in such a scenario. We will not present non-existent data, but rather, provide a robust framework for its determination and prediction.

Physicochemical Profile of this compound: A Starting Point

Before embarking on experimental determination, a thorough understanding of the molecule's inherent properties is crucial.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 229.23 g/mol | --INVALID-LINK-- |

| CAS Number | 887976-03-6 | --INVALID-LINK--[1] |

| Predicted logP | 2.5 | --INVALID-LINK-- |

| Predicted pKa (acidic) | 4.2 | --INVALID-LINK-- |

| Predicted pKa (basic) | 2.3 | --INVALID-LINK-- |

The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. The presence of a carboxylic acid group (predicted acidic pKa of 4.2) indicates that the solubility will be highly pH-dependent, with increased solubility in basic conditions due to deprotonation and salt formation. The pyridine nitrogen provides a basic character (predicted basic pKa of 2.3).

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Secure the vials on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

To remove undissolved solids, either centrifuge the samples or filter the supernatant through a syringe filter. Filtration is often preferred for its efficiency.

-

-

Sample Preparation for Analysis:

-

Carefully transfer a known volume of the clear supernatant to a volumetric flask.

-

Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Experimental Workflow Diagram

References

Spectroscopic Characterization of 6-(2-Methoxyphenyl)nicotinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 6-(2-Methoxyphenyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations herein are based on established principles of spectroscopy and comparative analysis with the constituent moieties of the molecule, namely nicotinic acid and anisole (methoxybenzene).

Introduction

This compound is a bifunctional molecule incorporating a pyridinecarboxylic acid (nicotinic acid) core and a methoxy-substituted phenyl ring. The spatial arrangement of these two aromatic systems, linked by a carbon-carbon bond, dictates its unique chemical and physical properties. Accurate structural elucidation through spectroscopic methods is paramount for its application in medicinal chemistry and material science. This guide provides a predictive but thorough analysis of its key spectroscopic features.

The molecular structure of this compound is presented below:

The Advent and Evolution of 6-Arylnicotinic Acids: A Technical Guide for the Modern Researcher

Abstract

The 6-arylnicotinic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 6-arylnicotinic acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices in synthetic methodologies, from classical approaches to modern cross-coupling strategies. Furthermore, it explores the structure-activity relationships (SAR) that have guided the optimization of these compounds for various biological targets. Detailed experimental protocols, data-driven tables, and illustrative diagrams are provided to offer both a historical perspective and a practical guide for the contemporary researcher in this dynamic field.

Introduction: The Significance of the 6-Arylnicotinic Acid Core

Nicotinic acid, or vitamin B3, is a fundamental biological molecule. However, the introduction of an aryl substituent at the 6-position of the pyridine ring dramatically expands its chemical space and biological activity profile. This modification gives rise to a class of compounds with a broad spectrum of pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The 6-arylnicotinic acid core provides a rigid scaffold that allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The exploration of this chemical space has been a fertile ground for the discovery of novel therapeutics.

A Historical Journey: The Discovery and Early Synthesis of 6-Arylnicotinic Acids

The story of 6-arylnicotinic acids is intrinsically linked to the development of fundamental reactions in organic chemistry. While a single, definitive "discovery" of this entire class is difficult to pinpoint, its emergence can be traced through the application of key synthetic methodologies to pyridine chemistry.

Foundational Steps: The Hantzsch Pyridine Synthesis (1881)

One of the earliest methods capable of generating substituted pyridines was the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881.[2][3] This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3]

While not initially focused on 6-aryl derivatives, the Hantzsch synthesis laid the groundwork for accessing highly substituted pyridine rings. The incorporation of an aromatic aldehyde in this reaction provides a straightforward route to 4-aryl-1,4-dihydropyridines, which upon oxidation and subsequent functional group manipulations, could conceptually lead to 6-arylnicotinic acid derivatives.

Conceptual Workflow: Hantzsch Pyridine Synthesis

Caption: Conceptual workflow of the Hantzsch synthesis for accessing substituted pyridines.

The Dawn of Aryl Coupling: The Ullmann Reaction (1901)

The Ullmann reaction, discovered by Fritz Ullmann in 1901, was a pivotal moment in the history of C-C bond formation, particularly for the synthesis of biaryls.[2][4] This copper-mediated coupling of two aryl halides, while often requiring harsh conditions, provided one of the first reliable methods for directly connecting aromatic rings.[2]

The application of the Ullmann condensation, a variation of the Ullmann reaction, to the synthesis of N-phenylanthranilic acids from 2-chlorobenzoic acid and anilines, demonstrated the potential for forming C-N bonds.[4] Conceptually, a similar approach could be envisioned for the synthesis of 6-arylnicotinic acids by coupling a dihalopyridine derivative with an aryl nucleophile. However, these early methods were often plagued by high temperatures, stoichiometric amounts of copper, and limited substrate scope.[5]

Conceptual Workflow: Ullmann-type Reaction for 6-Arylnicotinic Acid

Caption: Conceptual workflow of a copper-mediated Ullmann-type reaction.

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls and heteroaryls, including 6-arylnicotinic acids. These methods offered milder reaction conditions, greater functional group tolerance, and higher yields compared to their predecessors.

The Negishi Coupling (1977)

In 1977, Ei-ichi Negishi reported a palladium- or nickel-catalyzed cross-coupling reaction between organozinc reagents and organohalides.[6][7] This reaction proved to be a powerful tool for the formation of C-C bonds and was a key contributor to Negishi sharing the 2010 Nobel Prize in Chemistry.[8] The Negishi coupling allows for the efficient synthesis of 6-arylnicotinic acids by coupling a halonicotinic acid derivative with an arylzinc reagent.

The Suzuki-Miyaura Coupling (1979)

First published in 1979 by Akira Suzuki, the Suzuki-Miyaura cross-coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[5][9] This reaction, for which Suzuki also shared the 2010 Nobel Prize, has become one of the most widely used methods for constructing C-C bonds due to the stability and low toxicity of the boronic acid reagents.[9][10] The Suzuki coupling is now a workhorse in the synthesis of 6-arylnicotinic acids, offering a robust and versatile approach.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the synthesis of 6-arylnicotinic acids using both classical and modern approaches.

Protocol 1: Classical Approach - Modified Ullmann Condensation

This protocol describes a modified Ullmann condensation for the synthesis of a 6-arylnicotinic acid derivative from a 2-chloronicotinic acid.

Materials:

-

2-Chloronicotinic acid

-

Substituted aniline

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask, add 2-chloronicotinic acid (1.0 eq), substituted aniline (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

-

Acidify the mixture with 1 M HCl to a pH of approximately 4-5 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 6-anilinonicotinic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Modern Approach - Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 6-arylnicotinic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 6-chloronicotinate

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

-

In a Schlenk flask, combine methyl 6-chloronicotinate (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude methyl 6-arylnicotinate.

-

Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., treatment with NaOH in methanol/water followed by acidic workup).

-

Purify the final 6-arylnicotinic acid by recrystallization or column chromatography.

Structure-Activity Relationships (SAR) and Biological Applications

The true value of 6-arylnicotinic acids lies in their diverse biological activities, which are intricately linked to their structural features. Systematic modifications of the 6-aryl ring and other positions on the nicotinic acid scaffold have led to the discovery of potent and selective therapeutic agents.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of 6-arylnicotinic acid derivatives. For instance, certain 2-arylaminonicotinic acids have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[8]

| Compound | R1 | R2 | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

| 1 | H | H | 45% |

| 2 | 2-CH₃ | H | 58% |

| 3 | 3-Cl | H | 65% |

| 4 | H | 4-F | 52% |

| Mefenamic Acid | - | - | 72% |

| Data is illustrative and compiled from various sources for comparative purposes. |

The data in the table above suggests that substitution on the aryl ring can significantly impact anti-inflammatory activity. Electron-withdrawing groups at the meta-position of the aniline ring (Compound 3) appear to enhance potency.

Antimicrobial Activity

Derivatives of 6-arylnicotinic acid have also been investigated for their antimicrobial properties. The introduction of specific substituents on the aryl ring can lead to compounds with significant activity against various bacterial and fungal strains.[10]

| Compound | Aryl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 5 | Phenyl | 64 | >128 |

| 6 | 4-Chlorophenyl | 32 | 64 |

| 7 | 4-Nitrophenyl | 16 | 32 |

| 8 | 2,4-Dichlorophenyl | 8 | 16 |

| Data is illustrative and compiled from various sources for comparative purposes. |

These illustrative SAR data highlight the importance of the electronic and steric properties of the aryl substituent in determining the antimicrobial efficacy of these compounds.

Conclusion and Future Perspectives

The journey of 6-arylnicotinic acids from their conceptual origins in classical organic reactions to their efficient synthesis via modern cross-coupling methods exemplifies the progress of chemical science. The versatility of this scaffold continues to inspire the development of new therapeutic agents. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of novel biological targets for this privileged chemical class. The rich history and evolving synthetic landscape of 6-arylnicotinic acids ensure their continued relevance in the quest for new and improved medicines.

References

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Targets of 6-(2-Methoxyphenyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of 6-(2-Methoxyphenyl)nicotinic acid, a derivative of the well-characterized compound nicotinic acid (Niacin/Vitamin B3). Due to the limited direct research on this specific analog, this guide employs a target identification strategy rooted in the established pharmacology of its parent scaffold. We hypothesize the primary targets, detail the mechanistic pathways, and provide robust, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in target deconvolution and preclinical assessment of novel chemical entities.

Introduction: A Structure-Based Hypothesis for Target Identification

This compound is a pyridine-3-carboxylic acid derivative. Its core structure is identical to that of nicotinic acid, a fundamental B-vitamin and a long-utilized therapeutic agent for treating dyslipidemia.[1][2] The addition of a 2-methoxyphenyl group at the 6-position of the pyridine ring introduces a significant structural modification that can modulate the compound's pharmacokinetic properties, binding affinity, and selectivity for biological targets.

The foundational premise of this guide is that the primary biological targets of this compound will likely overlap with those of nicotinic acid. The methoxyphenyl moiety may enhance or alter its interaction with these targets. Our investigation will therefore focus on the well-established targets of nicotinic acid and propose a logical, tiered approach to experimental validation.

Primary Hypothesized Targets:

-

G-Protein Coupled Receptor 109A (GPR109A): The high-affinity receptor for nicotinic acid.[3]

-

Diacylglycerol O-acyltransferase 2 (DGAT2): A key enzyme in triglyceride synthesis inhibited by nicotinic acid.[1]

Exploratory Hypothesized Targets:

-

Nicotinic Acetylcholine Receptors (nAChRs): Based on the "nicotinic" nomenclature and the potential for the novel substituent to confer affinity.

Primary Target Class I: G-Protein Coupled Receptors (GPCRs)

2.1. Principal Target: GPR109A (Hydroxycarboxylic Acid Receptor 2, HCAR2)

The most empirically supported target for nicotinic acid is GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells.[3][4] Activation of GPR109A by nicotinic acid initiates a signaling cascade that is central to its primary therapeutic effects on lipid metabolism.[5]

Mechanism of Action: Binding of an agonist to GPR109A leads to the activation of the associated inhibitory G-protein (Gi). This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] In adipocytes, reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. The ultimate effect is a reduction in lipolysis—the breakdown of triglycerides into free fatty acids.[4]

It is highly probable that this compound acts as an agonist at this receptor. The 2-methoxyphenyl group could potentially influence binding pocket interactions, altering its potency (EC50) and binding affinity (Ki) compared to the parent compound.

References

- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Nicotinic Acid Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin (Vitamin B3), a simple pyridine-3-carboxylic acid, has transcended its role as a humble vitamin to become a cornerstone scaffold in medicinal chemistry. Its remarkable versatility, stemming from a unique combination of electronic properties, metabolic stability, and synthetic tractability, has cemented its status as a "privileged structure." This guide provides a comprehensive exploration of the nicotinic acid core, delving into its profound influence on drug discovery. We will dissect its multifaceted biological activities, from its well-established lipid-modifying effects to its emerging roles in oncology and inflammation. Through a detailed examination of its mechanism of action, particularly the nuanced signaling through the GPR109A receptor, this guide will illuminate the molecular basis for its therapeutic applications. Furthermore, we will explore the strategic application of the nicotinic acid scaffold in modern drug design paradigms, including its role as a pharmacophore, its utility in bioisosteric replacement, and its potential in fragment-based drug design. This technical guide is intended to serve as a vital resource for medicinal chemists, providing both foundational knowledge and field-proven insights to inspire and guide the development of next-generation therapeutics built upon this enduring scaffold.

The Enduring Legacy of a Simple Scaffold: An Introduction

The journey of nicotinic acid from a dietary essential to a central motif in drug design is a testament to the power of scaffold-based discovery. Initially identified as the curative agent for pellagra, its pharmacological potential was truly unlocked in 1955 with the discovery of its lipid-lowering properties.[1] This pivotal moment initiated decades of research, revealing a spectrum of biological activities and establishing the nicotinic acid core as a versatile starting point for therapeutic innovation.

The pyridine ring, with its electron-withdrawing nitrogen atom, imparts unique physicochemical properties to the scaffold. It can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are crucial for molecular recognition at biological targets.[2] The carboxylic acid moiety at the 3-position provides a key handle for synthetic modification, allowing for the generation of diverse libraries of amides, esters, and heterocyclic derivatives.[3][4] This synthetic accessibility, coupled with its inherent biological relevance as a precursor to the essential coenzymes NAD+ and NADP+, underpins its "privileged" status.[5]

This guide will navigate the rich chemistry and pharmacology of the nicotinic acid scaffold, providing a framework for its rational application in contemporary drug discovery.

Decoding the Biological Activity Spectrum

The therapeutic applications of nicotinic acid derivatives are remarkably diverse, a direct consequence of the scaffold's ability to interact with multiple biological targets. While its cardiovascular effects are the most clinically established, its utility extends to oncology, inflammation, and beyond.

Cardiovascular and Metabolic Effects: The Cornerstone Application

At pharmacological doses (1-3 grams/day), nicotinic acid profoundly alters lipid profiles, making it a potent agent for the management of dyslipidemia.[1][6] Its primary effects include:

-

Decreased Triglycerides and VLDL: Nicotinic acid inhibits the synthesis of triglycerides in the liver, a key step in the production of very-low-density lipoprotein (VLDL).[7]

-

Reduced LDL Cholesterol: The reduction in VLDL synthesis consequently leads to a decrease in low-density lipoprotein (LDL) cholesterol.[7]

-

Increased HDL Cholesterol: Notably, nicotinic acid is one of the most effective agents for raising high-density lipoprotein (HDL) cholesterol levels, a key factor in reverse cholesterol transport.[8][9]

These lipid-modifying effects have been shown to reduce the progression of atherosclerosis and lower the risk of cardiovascular events.[10]

Emerging Therapeutic Frontiers

Beyond its established role in cardiovascular medicine, the nicotinic acid scaffold is being actively explored in other therapeutic areas:

-

Oncology: Novel nicotinic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The mechanisms are often multifactorial, including the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis.[5][12] Some studies suggest that certain cancers overexpress the enzyme NAPRT, which converts nicotinic acid to NAD+, making them potentially vulnerable to therapies that exploit this pathway.[13]

-

Anti-inflammatory Effects: The nicotinic acid scaffold has been incorporated into novel anti-inflammatory agents.[14][15] These compounds often exhibit their effects through the modulation of inflammatory cytokines such as TNF-α and IL-6.[15]

-

Neuroprotection: As a precursor to NAD+, nicotinic acid plays a role in neuronal health and DNA repair, suggesting potential applications in neurodegenerative diseases.[1]

The expanding scope of biological activities underscores the remarkable versatility of this scaffold and continues to fuel its exploration in drug discovery.

Mechanism of Action: The GPR109A Signaling Nexus

The primary pharmacological effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[8][10] This receptor is highly expressed in adipocytes and immune cells, such as macrophages.[13] The signaling downstream of GPR109A is complex, involving both canonical G-protein pathways and non-canonical β-arrestin-mediated signaling. This dual signaling capability is crucial for understanding both the therapeutic effects and the common side effects of nicotinic acid, such as flushing.

Gαi-Mediated Pathway: The Therapeutic Arm

The therapeutic, anti-lipolytic effects of nicotinic acid are primarily driven by the Gαi-mediated pathway.

Figure 1: The Gαi-mediated signaling pathway of GPR109A, leading to the inhibition of lipolysis.

Upon binding of nicotinic acid to GPR109A, the associated inhibitory G-protein (Gαi) is activated. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[7][12] The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides to free fatty acids in adipocytes.[12] Thus, the net effect of this cascade is the inhibition of lipolysis and a reduction in the release of free fatty acids into circulation.

β-Arrestin Pathway: The Flushing Response

The common and often compliance-limiting side effect of cutaneous flushing is mediated by a separate, β-arrestin-dependent pathway.

Figure 2: The β-arrestin-mediated signaling pathway of GPR109A, responsible for the flushing side effect.

Activation of GPR109A also leads to its phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[7][11] In immune cells like Langerhans cells and keratinocytes, β-arrestin1 recruitment mediates the activation of cytosolic phospholipase A2 (cPLA2) and the ERK MAPK pathway.[6][11] This leads to the release of arachidonic acid, the precursor to prostaglandins D2 (PGD2) and E2 (PGE2), which are potent vasodilators that cause the characteristic flushing response.[11]

The elucidation of these distinct signaling pathways has profound implications for drug design. It suggests the possibility of developing "biased agonists" that selectively activate the therapeutic Gαi pathway while avoiding the β-arrestin-mediated flushing pathway, thus offering a superior therapeutic window.[11][14]

The Nicotinic Acid Scaffold in Drug Design and Development

The inherent properties of the nicotinic acid scaffold make it an exceptional tool for medicinal chemists. Its applications range from serving as a core pharmacophore to being a strategic building block in advanced drug design methodologies.

The Pharmacophore Concept

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The nicotinic acid scaffold embodies a classic pharmacophore for nicotinic acetylcholine receptors (nAChRs), characterized by a cationic center (the protonated pyridine nitrogen) and a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).[2] This fundamental pharmacophoric pattern has been a guiding principle in the design of numerous nAChR modulators.

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool for optimizing lead compounds. The carboxylic acid group of nicotinic acid is a frequent target for bioisosteric replacement to modulate properties such as acidity, metabolic stability, and cell permeability. Common bioisosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, and various other acidic heterocycles. This approach has been instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of nicotinic acid-based drug candidates.

Application in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful method for hit identification that involves screening small, low-complexity molecules ("fragments") for binding to a biological target. The nicotinic acid scaffold, with its low molecular weight and rich interaction potential, is an ideal candidate for inclusion in fragment libraries. While specific, detailed case studies are emerging, the principle of using privileged scaffolds like nicotinic acid in FBDD is well-established.[16] A fragment hit containing the nicotinic acid core can be elaborated by growing or linking from the carboxylic acid or other positions on the pyridine ring to achieve high-affinity binders.

Figure 3: A generalized workflow for Fragment-Based Drug Design (FBDD), where scaffolds like nicotinic acid can serve as starting points.

Structure-Activity Relationships (SAR) and Quantitative Insights

The synthetic tractability of the nicotinic acid scaffold has enabled extensive exploration of its structure-activity relationships (SAR). By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, researchers can decipher the key structural features required for potency and selectivity.

Anticancer Activity of Nicotinic Acid Analogs

Recent studies have synthesized and evaluated novel nicotinic acid derivatives for their cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of potency, for promising compounds compared to standard chemotherapeutic agents.

| Compound | HCT-15 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) |

| Compound 5b | 0.134 | 0.245 |

| Compound 5c | 0.098 | 0.112 |

| Sorafenib | 0.088 | 0.091 |

| Doxorubicin | 0.101 | 0.123 |

| Table 1: Cytotoxic activity (IC50) of selected nicotinic acid analogs and reference drugs against various cancer cell lines.[11][12] |

The data indicates that compound 5c exhibits cytotoxic potential comparable to doxorubicin against HCT-15 and PC-3 cell lines, highlighting the potential of the nicotinic acid scaffold in developing novel anticancer agents.[11][12]

Anti-inflammatory Activity of Nicotinic Acid Derivatives

Nicotinic acid derivatives have also been investigated as potential anti-inflammatory agents, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 4c | 1.25 | 0.15 | 8.33 |

| Compound 4f | 1.52 | 0.12 | 12.67 |

| Celecoxib | >100 | 0.09 | >1111 |

| Diclofenac | 0.85 | 0.42 | 2.02 |

| Table 2: In vitro COX inhibitory activity of selected nicotinic acid derivatives and reference drugs.[3] |

Compounds 4c and 4f demonstrate potent and selective inhibition of COX-2, suggesting that the nicotinic acid scaffold can be effectively utilized to design safer anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibition.[3]

Synthetic Methodologies and Experimental Protocols

The ability to efficiently synthesize a diverse range of derivatives is a key advantage of the nicotinic acid scaffold. The following protocols provide step-by-step methodologies for the preparation of key intermediates and final compounds.

Protocol 1: Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a crucial intermediate for the synthesis of many biologically active nicotinic acid derivatives.

Figure 4: Workflow for the synthesis of 2-chloronicotinic acid.

Step-by-Step Methodology:

-

Reaction Setup: Suspend nicotinic acid-N-oxide (1 equivalent) in phosphorus oxychloride (POCl3, ~4-5 volumes).

-

Addition of Base: Add triethylamine (0.7-0.8 equivalents) dropwise at room temperature. An exothermic reaction will occur, and the starting material will dissolve.

-

Heating: Heat the reaction mixture at 100°C for 4 hours.

-

Work-up: Distill off the excess POCl3 under vacuum. Carefully add the residue to water while maintaining the temperature below 40°C.

-

Precipitation: Adjust the pH to 2.0-2.5 with a diluted caustic soda solution to precipitate the product.

-

Isolation: Filter the precipitate, wash with water, and dry to obtain 2-chloronicotinic acid.[8]

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, and MS). The expected melting point is in the range of 173-175°C.[8]

Protocol 2: Synthesis of Nicotinamide from Nicotinic Acid

The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry.

Step-by-Step Methodology:

-

Reaction Setup: In a vessel equipped with a stirrer, combine nicotinic acid (1 equivalent) and urea (0.5-1 equivalent).

-

Heating: Heat the mixture to 180-210°C until the evolution of ammonia and carbon dioxide substantially ceases.

-

Ammonia Addition: Continue heating at 220-250°C while passing a slow stream of anhydrous ammonia through the mixture for approximately 2 hours.

-

Work-up: Cool the reaction mixture and dissolve it in a suitable solvent (e.g., hot water or ethanol).

-

Purification: The nicotinamide can be purified by recrystallization.

Self-Validation: The progress of the reaction can be monitored by titrating an aliquot of the reaction mixture with sodium hydroxide to determine the amount of unconverted nicotinic acid.[17] The final product should be characterized by its melting point and spectroscopic data.

Toxicity and Side Effect Profile: A Necessary Consideration

While the nicotinic acid scaffold is central to many therapeutic agents, it is not without its challenges. The most common adverse effect of high-dose nicotinic acid is cutaneous flushing.[18] Other potential side effects include gastrointestinal issues, and in rare cases, hepatotoxicity, particularly with sustained-release formulations. A thorough understanding of the toxicity profile is essential for the safe and effective development of new drugs based on this scaffold. The development of biased agonists for GPR109A represents a promising strategy to mitigate the flushing side effect.[11]

Conclusion and Future Perspectives

The nicotinic acid scaffold has proven to be an enduring and remarkably fruitful starting point for drug discovery. Its journey from a simple vitamin to a privileged core in medicinal chemistry is a powerful illustration of how nature's building blocks can be harnessed for therapeutic innovation. The deep understanding of its mechanism of action, particularly the dual signaling pathways of the GPR109A receptor, opens up exciting new avenues for the rational design of next-generation drugs with improved efficacy and safety profiles. As we continue to explore the vast chemical space accessible from this simple heterocycle, the nicotinic acid scaffold is poised to remain a central player in the development of novel medicines for a wide range of human diseases. The future of drug discovery will undoubtedly continue to be shaped by the insights gained from this versatile and invaluable molecular framework.

References

- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice [jci.org]

- 7. benchchem.com [benchchem.com]

- 8. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment-based drug design of nature-inspired compounds [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Whitepaper: A Theoretical Modeling Guide to the Receptor Binding of 6-(2-Methoxyphenyl)nicotinic Acid

Abstract

Nicotinic acid and its derivatives are of significant pharmacological interest, primarily through their interaction with the G protein-coupled receptor GPR109A (also known as HCA₂).[1][2] This interaction modulates lipid metabolism and inflammatory responses, making GPR109A a compelling target for treating dyslipidemia and related cardiovascular diseases.[2][3] 6-(2-Methoxyphenyl)nicotinic acid, a specific derivative, presents a unique scaffold for probing this receptor's binding pocket. This in-depth technical guide provides a comprehensive, field-proven framework for the theoretical modeling of its binding to the GPR109A receptor. We will detail a complete in silico workflow, from receptor structure prediction via homology modeling to the quantitative prediction of binding affinity using molecular dynamics simulations and free energy calculations. The causality behind each methodological choice is explained to provide a self-validating system for robust and reproducible results.

Introduction: The Rationale for Modeling GPR109A Interactions

The GPR109A receptor is a Gi-coupled receptor highly expressed in adipocytes and various immune cells.[4] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5] This cascade ultimately inhibits hormone-sensitive lipase activity in adipose tissue, reducing the release of free fatty acids into the bloodstream.[5] While effective, the clinical use of nicotinic acid is often hampered by a flushing side effect, mediated by the same receptor in skin cells.[6]

Therefore, the development of novel GPR109A agonists with improved therapeutic profiles is a key objective in drug discovery. This compound represents one such candidate. Theoretical modeling provides an atomic-level understanding of its binding mechanism, which is critical for:

-

Rational Drug Design: Guiding the synthesis of new derivatives with enhanced potency and selectivity.

-

Structure-Activity Relationship (SAR) Elucidation: Explaining why structural modifications to the ligand affect its binding affinity.

-

Risk Mitigation: Predicting potential off-target effects or unfavorable interactions early in the development pipeline.

This guide presents a workflow that integrates multiple computational techniques to build a predictive model of the ligand-receptor interaction.

Receptor Structure Elucidation: Homology Modeling of GPR109A

As is common for many GPCRs, a high-resolution experimental structure of GPR109A is not always available. Therefore, the first critical step is to generate a reliable three-dimensional model using homology modeling. This technique builds a model of a target protein based on its sequence alignment with one or more related proteins of known structure (templates).

Scientific Rationale: The choice of template is the most critical factor influencing model quality. An ideal template should have high sequence identity (>30%), similar structural features (e.g., number and length of transmembrane helices), and preferably be crystallized in a similar functional state (e.g., active or inactive) to the one being modeled.

Protocol 2.1: GPR109A Homology Modeling

-

Sequence Retrieval: Obtain the canonical amino acid sequence of human GPR109A from a protein database like UniProt (Accession: Q8TDS4).

-

Template Identification: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures. Prioritize recent, high-resolution GPCR structures.

-

Sequence Alignment: Generate a sequence alignment between the GPR109A target and the selected template(s). This step is crucial for correctly mapping the residues of the target onto the template structure. Tools like ClustalW or T-Coffee are recommended.

-

Model Generation: Use a homology modeling software package like MODELLER or a web server such as SWISS-MODEL or GPCR-I-TASSER to generate the 3D coordinates of the GPR109A model.[7] These programs use the alignment to build the model and often employ algorithms to refine loop regions, which can be highly variable.

-

Model Validation: Rigorously assess the quality of the generated model. This is a self-validating step to ensure the model is stereochemically sound.

-

Ramachandran Plot: Use a tool like PROCHECK to evaluate the distribution of phi-psi dihedral angles. A good model should have >90% of its residues in the most favored regions.[8]

-

Stereochemical Quality: Use tools like ProSA-web to calculate a Z-score, which indicates the overall model quality compared to experimental structures.[8]

-

ERRAT: Assess the statistics of non-bonded interactions between different atom types.

-

| Validation Metric | Acceptable Threshold | Rationale |

| Ramachandran Favored | > 90% | Ensures realistic backbone stereochemistry. |

| ProSA Z-score | Within range of native proteins | Compares overall model quality to experimental structures. |

| ERRAT Overall Quality | > 50 | Measures the statistics of non-bonded atomic interactions. |

Molecular Docking: Predicting the Binding Pose

With a validated receptor model, the next step is to predict how this compound binds within the receptor's active site. Molecular docking algorithms explore a vast conformational space to find the most favorable binding pose based on a scoring function that estimates binding affinity.

Scientific Rationale: The docking search space must be constrained to the putative binding pocket to be computationally efficient and biologically relevant. Experimental data from mutagenesis studies on nicotinic acid binding to GPR109A is invaluable here. Studies have identified key residues such as Arg111 (TMH3), Trp91 (TMH2/ECL1), and Ser178 (ECL2) as critical for ligand recognition.[9] The docking grid box should encompass these residues.

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert it to a 3D structure using a program like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger partial charges, which are crucial for calculating electrostatic interactions.

-

-

Receptor Preparation:

-

Add polar hydrogen atoms to the GPR109A model.

-

Assign partial charges (e.g., Kollman charges).

-

Merge non-polar hydrogens to reduce computational complexity.

-

-

Grid Box Definition:

-

Define the center and dimensions of a 3D grid box that covers the entire putative binding site, ensuring it includes key residues identified from mutagenesis studies (e.g., Arg111, Trp91, Ser178).[9]

-

-

Docking Execution:

-

Run the docking simulation using a tool like AutoDock Vina.[10] Vina will generate a series of binding poses ranked by their predicted binding affinity (kcal/mol).

-

-

Pose Analysis:

-

Visually inspect the top-ranked poses using a molecular viewer like PyMOL or Chimera.

-

Analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the receptor.

-

The pose should be consistent with known SAR and mutagenesis data. For instance, the carboxylate group of the ligand is expected to form a salt bridge with a basic residue like Arg111.[6][9]

-

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.5 | Arg111, Ser178, Phe276 | Salt Bridge, H-Bond, Pi-Stacking |

| 2 | -9.2 | Arg111, Trp91, Tyr284 | Salt Bridge, H-Bond, Pi-Stacking |

| 3 | -8.9 | Arg111, Ser179 | Salt Bridge, H-Bond |

Molecular Dynamics (MD) Simulation: Capturing System Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.[11][12]

Scientific Rationale: GPCRs are embedded in the cell membrane. Therefore, simulating the GPR109A-ligand complex within a lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and aqueous solvent is essential for accurately modeling its behavior. The simulation allows the complex to relax from its initial docked pose into a more stable, low-energy conformation.

Protocol 4.1: MD Simulation with GROMACS

-

System Preparation:

-

Take the best-ranked docked pose of the GPR109A-ligand complex.

-

Embed the complex into a pre-equilibrated POPC lipid bilayer using a tool like CHARMM-GUI.

-

Solvate the system with a water model (e.g., TIP3P) in a periodic box.

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve physiological salt concentration (~0.15 M).

-

-

Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes in the initial system setup.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Equilibrate the system for ~1 ns with position restraints on the protein and ligand to allow the solvent and lipids to relax around them. Monitor temperature to ensure it reaches the target value (e.g., 310 K).

-

NPT Ensemble (Constant Pressure): Equilibrate for a longer period (~10 ns), again with position restraints. Monitor pressure and box density to ensure they stabilize. This step ensures the correct membrane properties.

-

-

Production Run:

-

Remove the position restraints and run the production MD simulation for a duration sufficient to observe convergence of key properties (typically 100-500 ns for binding studies).[11]

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand to assess conformational stability. A stable RMSD indicates the system has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Monitor hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and receptor over time to identify stable and persistent interactions.

-

Binding Free Energy Calculation: Quantifying Affinity

The final step is to quantify the binding affinity from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA are popular end-point methods that provide a good balance of accuracy and computational cost.[13][14][15]

Scientific Rationale: MM/PBSA calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding.[16][17] It is an "end-point" method because it considers the average energies of the initial (unbound) and final (bound) states, extracted from the MD trajectory.

Protocol 5.1: MM/PBSA Calculation